molecular formula C7H8N2O4 B1454493 2,4-Dimethoxy-5-nitropyridine CAS No. 607373-84-2

2,4-Dimethoxy-5-nitropyridine

Cat. No.: B1454493
CAS No.: 607373-84-2
M. Wt: 184.15 g/mol
InChI Key: ORDVECANPFZAQX-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-5-nitropyridine is an organic compound with the molecular formula C7H8N2O4. It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 2 and 4 positions and a nitro group at the 5 position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-nitropyridine typically involves nitration of 2,4-dimethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5 position .

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2,4-Dimethoxy-5-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Oxidized pyridine derivatives.

Scientific Research Applications

2,4-Dimethoxy-5-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-5-nitropyridine involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The pathways involved often include nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

  • 2,4-Dimethoxy-3-nitropyridine
  • 2,4-Dimethoxy-6-nitropyridine
  • 2,4-Dichloro-5-nitropyridine

Comparison: 2,4-Dimethoxy-5-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for targeted synthesis and research .

Properties

IUPAC Name

2,4-dimethoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-6-3-7(13-2)8-4-5(6)9(10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDVECANPFZAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679977
Record name 2,4-Dimethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607373-84-2
Record name 2,4-Dimethoxy-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607373-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the product of Step 2 (950 mg, 5 mmol), sodium methoxide (695 mg, 12.5 mmol) in methanol (10 ml) was heated at reflux for 2 hours. After cooling the solvent was removed in vacuo and the residue partitioned between ethyl acetate and water. The organic phase was washed with water and brine, dried and evaporated in vacuo to give the title compound (900 mg, 98%). MS (ES+) m/e 185 [M+H]+.
Quantity
950 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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